![molecular formula C7H18O4SSi B14325361 2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol CAS No. 111597-50-3](/img/structure/B14325361.png)
2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol is an organosilicon compound with the molecular formula C7H18O4SSi It is characterized by the presence of a trimethoxysilyl group attached to an ethyl sulfanyl chain, which is further connected to an ethan-1-ol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol typically involves the reaction of 2-mercaptoethanol with a trimethoxysilane derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilane group. A common synthetic route involves the use of a base catalyst, such as triethylamine, to facilitate the nucleophilic substitution reaction between the thiol group of 2-mercaptoethanol and the silicon atom of the trimethoxysilane.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques, such as distillation and chromatography, are used to isolate the desired product from reaction by-products and impurities.
化学反应分析
Types of Reactions
2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives.
Substitution: The trimethoxysilyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base catalyst, such as triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and alcohol derivatives.
Substitution: Various organosilicon compounds with different functional groups.
科学研究应用
2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of biomolecules and surfaces for bioconjugation and immobilization studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its ability to form strong bonds with various substrates.
作用机制
The mechanism of action of 2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol involves the interaction of its functional groups with target molecules. The trimethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds, which contribute to the compound’s adhesive properties. The thiol group can form disulfide bonds with other thiol-containing molecules, enabling bioconjugation and surface modification. These interactions are mediated by various molecular pathways, depending on the specific application and target molecules involved.
相似化合物的比较
Similar Compounds
2-(Trimethylsilyl)ethanol: Similar in structure but lacks the sulfanyl group, making it less versatile in certain applications.
3-Mercaptopropyltrimethoxysilane: Contains a mercapto group and a trimethoxysilyl group, but with a different carbon chain length and positioning.
Uniqueness
2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol is unique due to the presence of both a trimethoxysilyl group and a sulfanyl group, which provide distinct chemical reactivity and versatility. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
111597-50-3 |
|---|---|
分子式 |
C7H18O4SSi |
分子量 |
226.37 g/mol |
IUPAC 名称 |
2-(2-trimethoxysilylethylsulfanyl)ethanol |
InChI |
InChI=1S/C7H18O4SSi/c1-9-13(10-2,11-3)7-6-12-5-4-8/h8H,4-7H2,1-3H3 |
InChI 键 |
FFYNJSBDCUIZRM-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](CCSCCO)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



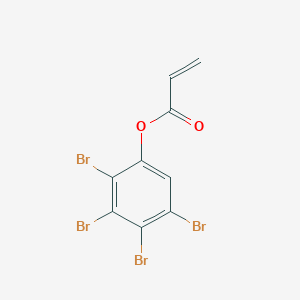
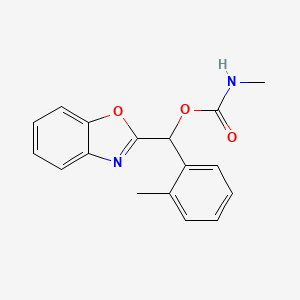
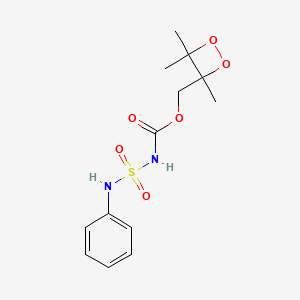
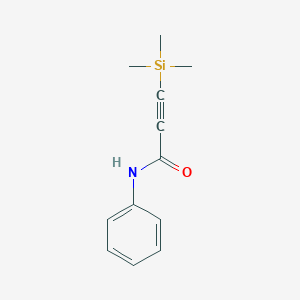
![2-[(Hex-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14325315.png)
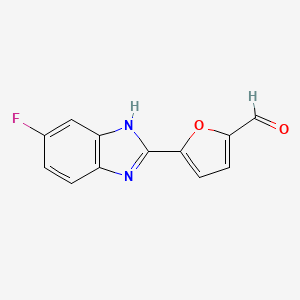
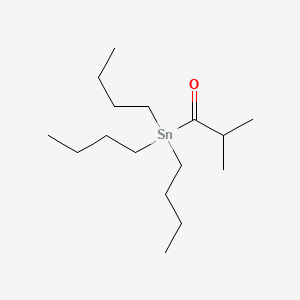


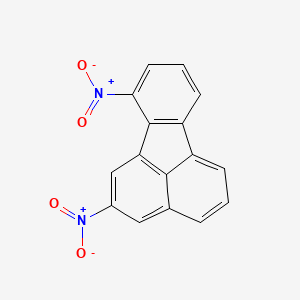
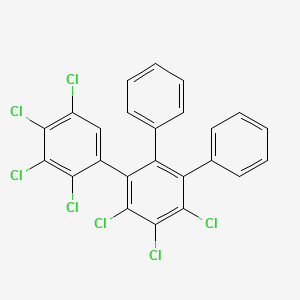
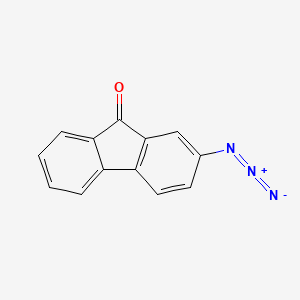
![1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride](/img/structure/B14325390.png)
